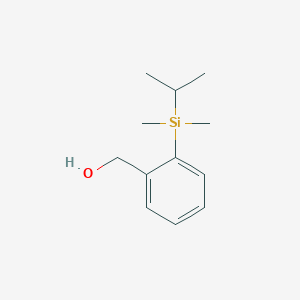
(2-(Isopropyldimethylsilyl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Isopropyldimethylsilyl)phenyl)methanol: is an organosilicon compound with the molecular formula C12H20OSi It is a derivative of phenylmethanol, where the phenyl ring is substituted with an isopropyldimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Isopropyldimethylsilyl)phenyl)methanol typically involves the reaction of phenylmethanol with isopropyldimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
PhCH2OH+(CH3)2SiCl(i-Pr)→PhCH2O-Si(CH3)2(i-Pr)+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反应分析
Types of Reactions:
Oxidation: (2-(Isopropyldimethylsilyl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups such as halides, ethers, or esters using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride for halides, alkyl halides for ethers, acyl chlorides for esters.
Major Products Formed:
Oxidation: (2-(Isopropyldimethylsilyl)phenyl)aldehyde, (2-(Isopropyldimethylsilyl)phenyl)carboxylic acid.
Reduction: (2-(Isopropyldimethylsilyl)phenyl)methane.
Substitution: Various substituted phenylmethanol derivatives.
科学研究应用
Chemistry: (2-(Isopropyldimethylsilyl)phenyl)methanol is used as a building block in organic synthesis, particularly in the preparation of organosilicon compounds. It is also used as a protecting group for alcohols in multi-step synthesis.
Biology: In biological research, this compound is used as a reagent in the synthesis of bioactive molecules and as a probe in studying enzyme mechanisms.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including silicone-based materials and coatings.
作用机制
The mechanism of action of (2-(Isopropyldimethylsilyl)phenyl)methanol involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
相似化合物的比较
- (2-(Trimethylsilyl)phenyl)methanol
- (2-(Tert-butyldimethylsilyl)phenyl)methanol
- (2-(Triisopropylsilyl)phenyl)methanol
Comparison: (2-(Isopropyldimethylsilyl)phenyl)methanol is unique due to the presence of the isopropyldimethylsilyl group, which imparts distinct steric and electronic properties. Compared to (2-(Trimethylsilyl)phenyl)methanol, it has greater steric bulk, which can influence its reactivity and selectivity in chemical reactions. The tert-butyldimethylsilyl and triisopropylsilyl analogs offer different steric and electronic environments, making this compound a valuable compound for fine-tuning reaction conditions and outcomes.
属性
分子式 |
C12H20OSi |
|---|---|
分子量 |
208.37 g/mol |
IUPAC 名称 |
[2-[dimethyl(propan-2-yl)silyl]phenyl]methanol |
InChI |
InChI=1S/C12H20OSi/c1-10(2)14(3,4)12-8-6-5-7-11(12)9-13/h5-8,10,13H,9H2,1-4H3 |
InChI 键 |
VAHSDYFCDUNSMA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C)(C)C1=CC=CC=C1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



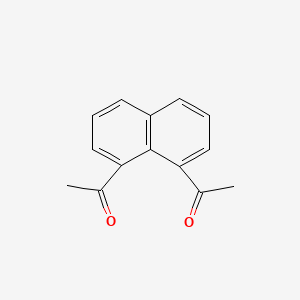
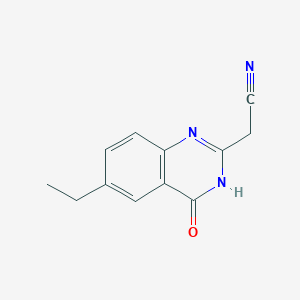
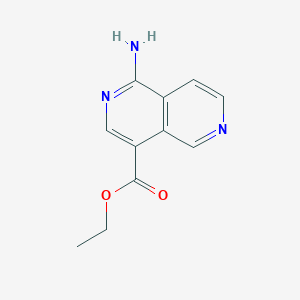

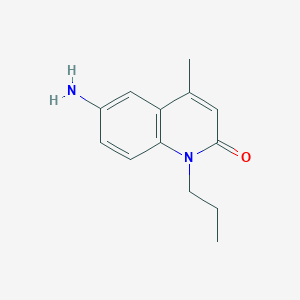
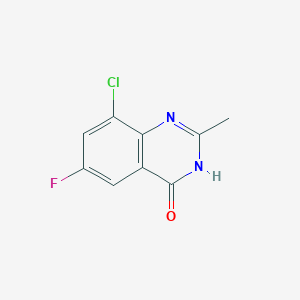

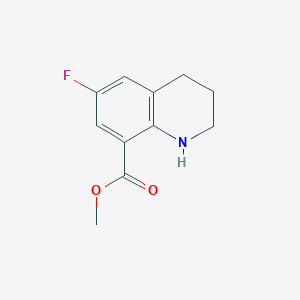
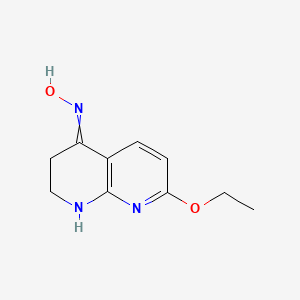
![N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide](/img/structure/B15068819.png)
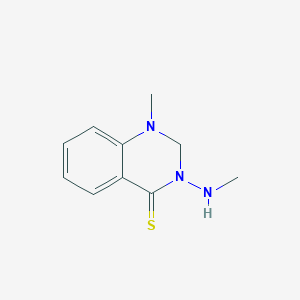
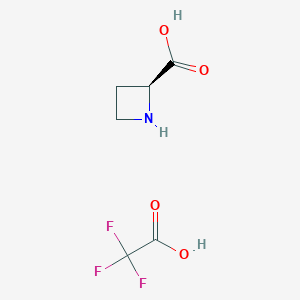
![6-Isopropyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B15068861.png)
